![molecular formula C21H32N4O B3831789 2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3831789.png)
2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol
Overview
Description
Compounds like this one are typically organic molecules that contain a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a quinoxaline, which is a type of heterocyclic compound. The presence of these functional groups can give the compound unique chemical properties .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the piperazine ring and the quinoxaline ring. The exact synthesis process would depend on the specific starting materials and the desired final product .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. The piperazine ring and the quinoxaline ring can both participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3-methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-16(2)8-10-25-12-11-24(14-18(25)9-13-26)15-21-17(3)22-19-6-4-5-7-20(19)23-21/h4-7,16,18,26H,8-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZQYTNTNLMMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.